Phenylmethanesulfonohydrazide
Overview
Description
Phenylmethanesulfonohydrazide is an organic compound with the molecular formula C₇H₁₀N₂O₂S. It is a sulfonohydrazide derivative characterized by the presence of a phenyl group attached to a methanesulfonohydrazide moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmethanesulfonohydrazide can be synthesized through the reaction of alpha-toluenesulfonyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Phenylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like copper or palladium are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted this compound compounds .
Scientific Research Applications
Phenylmethanesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including its role as an antitumor agent.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of phenylmethanesulfonohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- N’-phenylmethanesulfonohydrazide
- Toluenesulfonohydrazide
- Benzylsulfonohydrazide
Uniqueness
Phenylmethanesulfonohydrazide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its phenyl group enhances its stability and allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
phenylmethanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFRZRVCDUSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957681 | |
Record name | 1-Phenylmethanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36331-57-4 | |
Record name | 36331-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylmethanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.